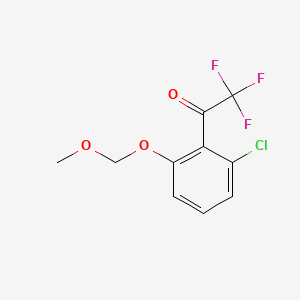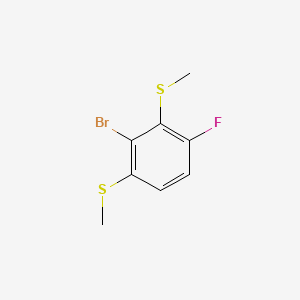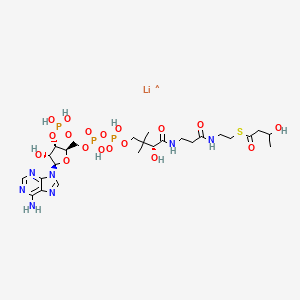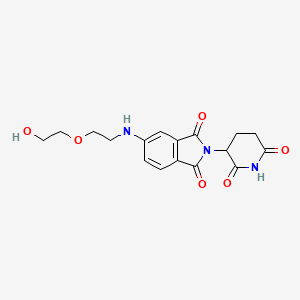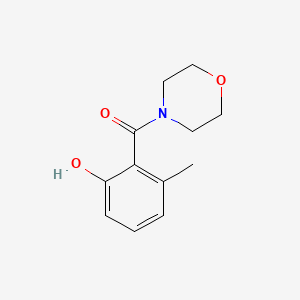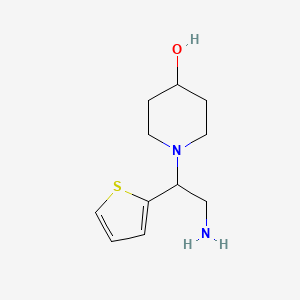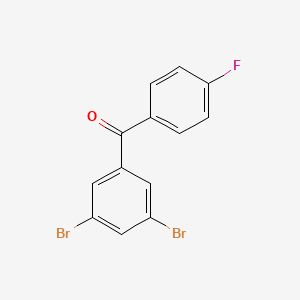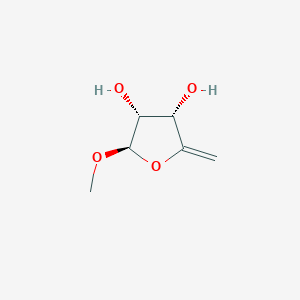![molecular formula C13H10ClN3O B14764335 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and chlorination steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include inhibition of kinase activity or interference with DNA synthesis .
類似化合物との比較
Similar Compounds
- 4-chloro-5-(4-dimethylaminophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5-(4-hydroxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development .
特性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC名 |
4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H,15,16,17) |
InChIキー |
JKDOJJHQJBHZCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


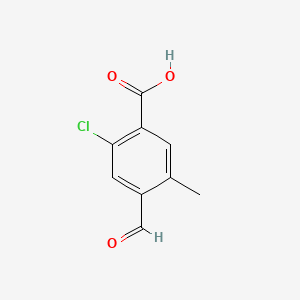
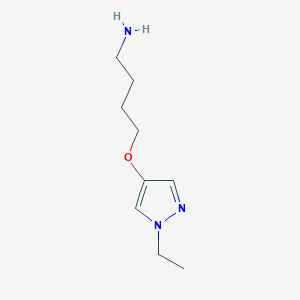


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
